molecular formula C19H22ClNO2S B2796069 2-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1787916-01-1

2-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2796069
CAS RN: 1787916-01-1
M. Wt: 363.9
InChI Key: MMDSJBAZBDITKG-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H22ClNO2S and its molecular weight is 363.9. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of C,N-Disubstituted Acetamides : Studies demonstrate the significance of hydrogen bonding, halogen interactions, and π-arene interactions in influencing the crystal packing and structural configuration of acetamide derivatives. Such interactions are crucial in designing materials with specific optical and structural properties (Narayana et al., 2016).

Synthesis and Characterization

  • Synthesis of Ethyl Acetamido Derivatives : The synthesis and crystal structure analysis of ethyl 5-acetamido derivatives highlight the methodology for creating and characterizing molecules with potential biological and material applications, focusing on the role of intermolecular hydrogen bonding (Xiao-lon, 2015).

Coordination Complexes and Antioxidant Activity

  • Novel Coordination Complexes : The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions demonstrates the compound's potential in forming supramolecular architectures. These complexes exhibit significant antioxidant activity, suggesting applications in materials science and pharmacology (Chkirate et al., 2019).

Nonlinear Optical Properties

  • Investigation of Nonlinear Optical Properties : Theoretical studies on acetamides reveal their potential as candidates for photonic devices, highlighting the importance of understanding the electronic and structural factors that contribute to a compound's optical properties (Castro et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c20-18-6-2-1-4-15(18)14-19(22)21(16-8-11-23-12-9-16)10-7-17-5-3-13-24-17/h1-6,13,16H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDSJBAZBDITKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

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